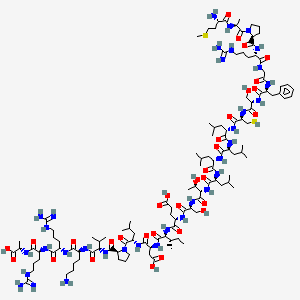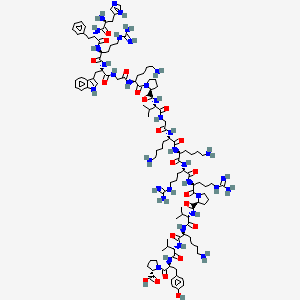
5-(4H)-Oxo-4-(4-chlorophenyl)-1H-1,2,4-triazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of PTAD involves various methods, including the reaction of isonicotinic acid with potassium hydroxide in ethanol . Additionally, coordination complexes of PTAD with transition metal ions have been successfully prepared in alcoholic medium .
Molecular Structure Analysis
The solid-state crystal structure of PTAD has been characterized using single-crystal X-ray diffraction (SCXRD) analysis. Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal structure. Quantum chemical calculations using Density Functional Theory (DFT) offer further understanding of its properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Phosphorylierungsmittel
5-(4H)-Oxo-4-(4-chlorophenyl)-1H-1,2,4-triazol: kann als Phosphorylierungsmittel verwendet werden. Diese Anwendung ist entscheidend im Bereich der Biochemie, wo die Phosphorylierung eine Schlüsselrolle bei der Aktivierung oder Deaktivierung von Enzymen und Rezeptoren spielt. Die Fähigkeit der Verbindung, eine Phosphatgruppe zu spenden, kann in verschiedenen biochemischen Assays und Forschungsstudien genutzt werden .
Synthese von antimikrobiellen Wirkstoffen
Diese Verbindung dient als Reaktant bei der Synthese von antimikrobiellen Wirkstoffen. Ihre strukturellen Eigenschaften können zur Entwicklung neuer Medikamente beitragen, die das Wachstum von Mikroorganismen hemmen können, was im Kampf gegen antibiotikaresistente Bakterien von entscheidender Bedeutung ist .
Entwicklung von Antioxidantien
Das Potenzial der Verbindung, als Antioxidans zu wirken, macht sie wertvoll bei der Entwicklung von Wirkstoffen, die Zellen vor oxidativem Stress schützen können. Diese Anwendung ist besonders relevant in der Forschung zu Krankheiten, die durch erhöhten oxidativen Schaden verursacht werden oder zu diesem führen .
Produktion von Antitumormitteln
In der Krebsforschung kann This compound zur Herstellung von Antitumormitteln verwendet werden. Ihre chemische Struktur könnte so modifiziert werden, dass sie bestimmte Krebszellen angreift, was sie zu einem Kandidaten für die Entwicklung gezielter Krebstherapien macht .
Synthese von Nukleotid-Antiviral-Prodrugs
Die Verbindung kann bei der Synthese von Nukleotid-Antiviral-Prodrugs verwendet werden. Diese Prodrugs sind so konzipiert, dass sie im Wirtsorganismus aktiviert werden und den viralen Replikationsprozess stören, was ein vielversprechender Ansatz in der Entwicklung antiviraler Medikamente ist .
Analytische Chemie und Trenntechniken
Derivate dieser Verbindung, wie z. B. solche, die 8-Hydroxychinolin enthalten, finden breite Anwendung in der analytischen Chemie und in Trenntechniken. Sie können Komplexe mit Übergangsmetallen bilden und weisen antibakterielle und antifungale Aktivität auf, was bei der Entwicklung neuer analytischer Methoden von Vorteil ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUOAFWKPAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599216 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5097-86-9 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)







